2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine
Description
2-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a pyrimidine derivative featuring a pyrrolidine moiety linked via an ether bond at the pyrimidine’s 2-position. The pyrrolidine ring is further substituted at its 1-position with a cyclopropanecarbonyl group, introducing rigidity and lipophilicity. Pyrimidine derivatives are widely explored in medicinal chemistry due to their bioisosteric properties and ability to interact with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
cyclopropyl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-11(9-2-3-9)15-7-4-10(8-15)17-12-13-5-1-6-14-12/h1,5-6,9-10H,2-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLCXERCTSJSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the cyclopropyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the pyrrolidine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Medicine: It may exhibit pharmacological activities, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Substituent Position: The 2-position substitution in the target compound contrasts with the 4-position in antifungal agents like Compound 5o.
Functional Groups :
- The cyclopropanecarbonyl group in the target compound may enhance metabolic stability compared to the trifluoromethyl group in Compound 5o, which improves lipophilicity and target binding .
- The pyrrolidine-ether linkage introduces conformational flexibility, whereas phenyl groups in Compound 5o provide planar rigidity, favoring π-π stacking with fungal enzyme active sites .
Antifungal Activity : While the target compound lacks direct activity data, structural analogs like Compound 5o demonstrate EC₅₀ values superior to Pyrimethanil, suggesting that electron-withdrawing groups (e.g., trifluoromethyl) enhance potency against Phomopsis sp. .
Biological Activity
The compound 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiproliferative properties, supported by recent research findings and case studies.
Structure and Synthesis
The molecular structure of this compound features a pyrimidine ring substituted with a cyclopropanecarbonylpyrrolidine moiety. The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine core followed by the introduction of the cyclopropanecarbonyl group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. The compound has shown promising activity against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Comparison |
|---|---|---|
| Staphylococcus aureus | 14 | Streptomycin: 16 mm |
| Escherichia coli | 12 | Streptomycin: 16 mm |
| Bacillus cereus | 10 | Streptomycin: 16 mm |
The inhibition zones indicate that while the compound exhibits antibacterial activity, it is slightly less effective than standard antibiotics like streptomycin. Further optimization of the structure may enhance its potency against these pathogens .
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been extensively studied. Compounds similar to this compound have been shown to inhibit cancer cell proliferation in vitro.
A study evaluating various pyrimidine derivatives found that certain modifications could lead to significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- A series of experiments were conducted to evaluate the antimicrobial efficacy of various pyrimidine derivatives, including our compound. Results indicated that modifications to the cyclopropanecarbonyl group enhanced activity against Gram-positive bacteria significantly.
- Case Study 2: Anticancer Mechanisms
Q & A
Q. How do solvent effects and crystallization conditions impact polymorph formation?
- Methodological Answer : High-throughput screening (HTS) with 96-well plates tests solvents (e.g., ethanol, acetone) and anti-solvents (water, hexane). Powder XRD and DSC (melting point ±2°C variation) distinguish polymorphs. Thermodynamic stability is assessed via slurry bridging experiments (25°C, 7 days) .
Key Considerations
- Contradictions : and highlight divergent synthetic yields; systematic DOE (Design of Experiments) is advised to identify critical factors.
- Advanced Tools : SHELX (crystallography) , AutoDock (docking) , and DFT (reactivity) are non-negotiable for rigorous analysis.
- Biological Relevance : Prioritize assays mimicking physiological conditions (e.g., serum protein binding in cell culture media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
